molecular formula C18H23ClN4O3 B2832940 ethyl 2-oxo-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetate hydrochloride CAS No. 1189711-89-4

ethyl 2-oxo-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetate hydrochloride

Cat. No.: B2832940
CAS No.: 1189711-89-4
M. Wt: 378.86
InChI Key: KWXDALQCKXQFGM-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetate hydrochloride is a complex organic compound characterized by the presence of an imidazole ring, a piperazine moiety, and a tolyl group

Preparation Methods

The synthesis of ethyl 2-oxo-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetate hydrochloride typically involves multiple steps:

  • Synthetic Routes and Reaction Conditions

    • Initial formation of the imidazole ring structure through cyclization of appropriate precursors under controlled conditions.

    • Introduction of the piperazine moiety via nucleophilic substitution reactions.

    • Attachment of the p-tolyl group through electrophilic aromatic substitution.

    • Esterification of the resulting intermediate to form the ethyl ester.

    • Formation of the hydrochloride salt by reacting the ester with hydrochloric acid.

  • Industrial Production Methods

    • Large-scale synthesis might involve optimized conditions to enhance yield and purity, such as using flow reactors for continuous production and utilizing high-throughput screening for catalyst optimization.

Chemical Reactions Analysis

Ethyl 2-oxo-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetate hydrochloride can undergo various chemical reactions:

  • Types of Reactions

    • Oxidation: Potential oxidation of the p-tolyl group to the corresponding carboxylic acid.

    • Reduction: Reduction of the carbonyl group to a hydroxyl group under reducing conditions.

    • Substitution: The imidazole and piperazine rings are prone to nucleophilic substitution reactions.

  • Common Reagents and Conditions

    • Oxidizing agents like potassium permanganate or chromic acid.

    • Reducing agents such as sodium borohydride or lithium aluminum hydride.

    • Nucleophiles for substitution reactions, like alkyl halides or amines.

  • Major Products

    • Oxidized products with carboxyl functional groups.

    • Reduced products with hydroxyl functional groups.

    • Substituted derivatives retaining the core structure but with varied functional groups attached.

Scientific Research Applications

  • Chemistry

    • Utilized in organic synthesis for developing new reaction pathways and synthetic methodologies.

  • Biology

    • Acts as a probe to study biological pathways involving imidazole or piperazine-containing compounds.

  • Medicine

    • Potential pharmacological agent due to its structural similarity to bioactive compounds.

    • Investigated for its efficacy in targeting specific receptors or enzymes.

  • Industry

    • Used in the production of specialty chemicals or as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

  • Molecular Targets and Pathways

    • May interact with various biological targets such as enzymes, receptors, or ion channels due to the presence of the imidazole and piperazine rings.

    • Could modulate signaling pathways by binding to specific proteins or altering enzyme activity.

  • Effects

    • The compound’s efficacy in therapeutic applications is often attributed to its ability to mimic natural substrates or inhibitors, thereby modulating biological processes.

Comparison with Similar Compounds

  • Similar Compounds

    • 2-oxo-2-(4-(1H-imidazol-2-yl)piperazin-1-yl)acetate: : Lacks the p-tolyl group, potentially altering its reactivity and biological activity.

    • 1-(p-tolyl)-1H-imidazole-2-carboxylate: : Lacks the piperazine ring, which might reduce its versatility in biological systems.

  • Uniqueness

    • The combination of imidazole, piperazine, and p-tolyl groups makes ethyl 2-oxo-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetate hydrochloride unique, providing a multifaceted approach to various chemical reactions and biological interactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-2-oxoacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3.ClH/c1-3-25-17(24)16(23)20-10-12-21(13-11-20)18-19-8-9-22(18)15-6-4-14(2)5-7-15;/h4-9H,3,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXDALQCKXQFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C2=NC=CN2C3=CC=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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